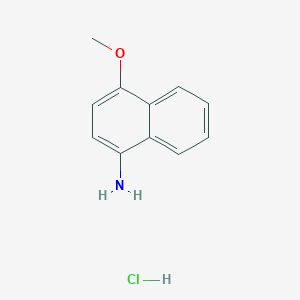

4-Methoxynaphthalen-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxynaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQJOWVRCXFIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596214 | |

| Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92599-05-8 | |

| Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Naphthalene Derivatives in Chemical and Biological Research

The rigid, bicyclic aromatic structure of naphthalene (B1677914) imparts favorable properties to its derivatives, including thermal and chemical stability. In medicinal chemistry, the naphthalene core is a common feature in a variety of therapeutic agents, contributing to their pharmacological activity through interactions with biological targets. The lipophilic nature of the naphthalene ring can enhance membrane permeability, a crucial factor in drug design. Furthermore, the ability to introduce a wide range of substituents onto the naphthalene skeleton allows for the fine-tuning of electronic, steric, and pharmacokinetic properties, enabling the optimization of drug candidates. In materials science, naphthalene derivatives are explored for their potential in organic electronics, serving as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). calpaclab.com Their extended π-conjugated system facilitates charge transport, a key characteristic for these applications.

Synthetic Methodologies and Strategies for 4 Methoxynaphthalen 1 Amine Hydrochloride and Its Analogues

Established Synthetic Pathways

The synthesis of 4-methoxynaphthalen-1-amine (B180775) hydrochloride can be achieved through several established chemical routes. The most common and logical strategies begin with readily available naphthalene (B1677914) derivatives, such as naphthols or substituted naphthylamines. These pathways involve a sequence of well-understood organic reactions to introduce the required methoxy (B1213986) and amine functional groups at the correct positions on the naphthalene ring, followed by the final salt formation.

Synthesis from Naphthol Precursors

A robust and frequently employed strategy for synthesizing 4-methoxynaphthalen-1-amine hydrochloride begins with a 1-naphthol (B170400) precursor. This multi-step process involves the sequential introduction of the methoxy group and the amino group onto the naphthalene core.

The initial step in this pathway is the conversion of 1-naphthol to 1-methoxynaphthalene (B125815). This is a Williamson ether synthesis, where the hydroxyl group of the naphthol is converted into a methoxy group. Common methylating agents are used for this purpose.

One effective method involves the use of dimethyl carbonate (DMC) in the presence of a base. google.com This approach is considered a "green" alternative as DMC is less toxic than traditional methylating agents like dimethyl sulfate (B86663). The reaction proceeds by dissolving 1-naphthol in a dilute alkali solution, such as sodium hydroxide (B78521), and adding a phase transfer catalyst to facilitate the reaction. google.com

Alternatively, dimethyl sulfate or methyl iodide can be used in the presence of a base like sodium hydroxide or potassium hydroxide. youtube.comwikipedia.org The naphthol is first deprotonated by the base to form a nucleophilic naphthoxide ion, which then attacks the methyl group of the alkylating agent.

Table 1: Comparison of Methoxylation Reagents for Naphthols

| Reagent | Base | Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| Dimethyl Carbonate | NaOH or KOH | Water (with phase transfer catalyst) | Low toxicity, environmentally friendly. google.com | May require higher temperatures. google.com |

| Dimethyl Sulfate | NaOH | Water/Ethanol (B145695) | High reactivity, good yields. youtube.comwikipedia.org | Extremely toxic. youtube.com |

Once 1-methoxynaphthalene is obtained, the next crucial step is the introduction of a nitro group at the 4-position of the naphthalene ring through electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho (C2) and para (C4) to itself. publish.csiro.auyoutube.com

Nitration is typically carried out using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride. publish.csiro.au The reaction conditions must be carefully controlled to favor the formation of the 4-nitro isomer (1-methoxy-4-nitronaphthalene) over the 2-nitro isomer. publish.csiro.au Studies on the nitration of 1-methoxynaphthalene have shown that the distribution of isomers is influenced by the specific nitrating agent and reaction conditions used. publish.csiro.auuq.edu.au While the 2-position is electronically favored, the 4-position is also significantly activated, allowing for the formation of the desired product. publish.csiro.au

Table 2: Products of Nitration of 1-Methoxynaphthalene

| Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 1-Methoxy-4-nitronaphthalene (B51467) | 4900-63-4 | C11H9NO3 | 203.19 |

The nitro group of 1-methoxy-4-nitronaphthalene is subsequently reduced to an amino group to form 4-methoxynaphthalen-1-amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents.

A common method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as platinum on activated charcoal (Pt/C), palladium on carbon (Pd/C), or Raney nickel. google.com This method is often clean and provides high yields.

Alternatively, chemical reduction can be performed using metals in acidic media, such as iron, tin, or tin(II) chloride in the presence of hydrochloric acid (HCl). youtube.com This method, known as the Béchamp reduction when using iron, is a classic and reliable way to convert aromatic nitro compounds to anilines. google.com

The final step of the synthesis is the formation of the hydrochloride salt. The product from the reduction step, 4-methoxynaphthalen-1-amine, is a basic compound due to the lone pair of electrons on the nitrogen atom of the amino group.

To form the hydrochloride salt, the amine is dissolved in a suitable organic solvent, such as ethanol or diethyl ether, and treated with a solution of hydrochloric acid (HCl). orgsyn.orggoogle.com The amine acts as a Brønsted-Lowry base, accepting a proton from HCl to form the corresponding ammonium (B1175870) chloride salt, this compound. The salt typically has lower solubility in organic solvents and can be isolated by precipitation and filtration.

Approaches from Substituted Naphthylamines

An alternative synthetic strategy begins with a pre-functionalized naphthylamine derivative. This approach can be advantageous if the appropriately substituted starting material is readily available. For instance, the synthesis could potentially start from 4-amino-1-naphthol (B40241).

In this hypothetical pathway, the amino group of 4-amino-1-naphthol would first be protected, for example, by acetylation to form an amide. This protection prevents the amino group from interfering with the subsequent methoxylation step. The hydroxyl group would then be methylated using one of the methods described previously (e.g., with dimethyl sulfate or dimethyl carbonate) to yield the N-acetyl-4-methoxynaphthalen-1-amine. The final step would be the deprotection (hydrolysis) of the acetyl group under acidic or basic conditions to reveal the free amine, 4-methoxynaphthalen-1-amine. Subsequent treatment with hydrochloric acid would then yield the desired hydrochloride salt.

Another approach involves the use of multi-component reactions, such as the Betti reaction, which can be used to synthesize various aminobenzylnaphthols from 2-naphthol, an aldehyde, and an amine. nih.gov While not a direct synthesis of the target compound, these methodologies showcase the versatility of using substituted naphthols and amines as building blocks for complex naphthalene derivatives. nih.gov

The synthesis of this compound and its derivatives is a focal point in medicinal chemistry due to the prevalence of the naphthalenamine scaffold in pharmacologically active compounds. The development of efficient and diverse synthetic routes is crucial for accessing novel analogues for biological screening. This article explores various synthetic methodologies, from classical reactions to advanced strategies, employed in the preparation and derivatization of this important chemical entity.

Chemical Reactivity and Reaction Mechanisms of 4 Methoxynaphthalen 1 Amine Hydrochloride

Fundamental Reaction Types

Oxidation Reactions and Derived Products (e.g., Quinones)

The oxidation of aromatic amines, particularly those with electron-donating substituents like methoxy (B1213986) and amino groups, can lead to the formation of colored products such as quinones and quinone imines. The oxidation of compounds similar to 4-methoxynaphthalen-1-amine (B180775), such as other methoxy-substituted anilines, with oxidizing agents like potassium ferricyanide (B76249) or silver oxide, is known to produce complex mixtures including azobenzenes, phenazines, and various N-aryl-p-quinone imines. csu.edu.aucsu.edu.au

The mechanism for the formation of quinone-type structures generally involves the initial oxidation of the amine to a radical cation. Subsequent steps can lead to dimerization or further oxidation. In the case of 4-methoxynaphthalen-1-amine, oxidation can be expected to form 4-methoxy-1,2-naphthoquinone (B8654010) or 4-methoxy-1,4-naphthoquinone derivatives. The presence of the electron-donating amino and methoxy groups makes the naphthalene (B1677914) ring susceptible to oxidation. Specifically, tyrosinase-catalyzed oxidation of phenols and catechols is a well-established route to o-quinones. nih.gov Similarly, chemical oxidants like sodium periodate (B1199274) (NaIO4) can convert catechols to quinones. nih.gov The formation of these quinonoid structures is a key transformation in many biological and industrial processes. nih.gov

| Reactant | Oxidizing Agent | Potential Product Type | Reference |

|---|---|---|---|

| 4-Methoxynaphthalen-1-amine | Potassium Ferricyanide, Silver Oxide | Quinone Imines, Azobenzenes, Phenazines | csu.edu.au |

| Substituted Phenols/Catechols | Tyrosinase, NaIO4 | o-Quinones | nih.govnih.gov |

Reduction Reactions of Amine and Other Functionalities

While the amine group is already in its most reduced state, the naphthalene ring system can undergo reduction under specific conditions. Catalytic hydrogenation is a common method for reducing aromatic rings. youtube.comyoutube.com Using hydrogen gas (H₂) with a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), the aromatic rings of naphthalene can be reduced to form tetralin (1,2,3,4-tetrahydronaphthalene) derivatives. youtube.comyoutube.com For 4-methoxynaphthalen-1-amine, this reaction would yield 4-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Another powerful method for the reduction of aromatic rings is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like an alcohol). wikipedia.org This reaction typically reduces arenes to 1,4-cyclohexadienes. For substituted naphthalenes, the regioselectivity of the reduction is influenced by the position of the substituents. wikipedia.org An alternative to the Birch reduction involves using potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) (THF), which can also selectively reduce substituted naphthalenes. huji.ac.il

Electrophilic Substitution Reactions on the Aromatic Ring

The naphthalene ring system is inherently reactive towards electrophilic aromatic substitution. The presence of both the amino (-NH₂) and methoxy (-OCH₃) groups strongly activates the ring for this type of reaction. Both groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com

In 4-methoxynaphthalen-1-amine, the amine is at position 1 and the methoxy group is at position 4.

The amino group at C1 strongly activates and directs incoming electrophiles to the C2 (ortho) and C4 (para) positions. Since C4 is already substituted, the primary directing influence is towards C2.

The methoxy group at C4 strongly activates and directs to the C3 (ortho) and C5 (ortho) positions.

The combined effect of these two powerful activating groups makes the ring highly nucleophilic. The substitution will occur at the most activated and sterically accessible position. The C2 position is ortho to the very strong activating amino group, and the C3 position is ortho to the methoxy group. Therefore, electrophilic attack is most likely to occur at the C2 position. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wordpress.com The stability of the intermediate carbocation (σ-complex) determines the preferred position of attack, with α-substitution generally being kinetically favored in naphthalene over β-substitution due to a more stable intermediate. wordpress.com

| Substituent Group | Position | Activating/Deactivating | Directing Effect | Reference |

|---|---|---|---|---|

| Amino (-NH₂) | C1 | Strongly Activating | Ortho, Para (to C2) | organicchemistrytutor.comlibretexts.org |

| Methoxy (-OCH₃) | C4 | Strongly Activating | Ortho, Para (to C3, C5) | organicchemistrytutor.comlibretexts.org |

Amine-Centered Reactions

Diazotization and Diazo Coupling Reactions

As a primary aromatic amine, 4-methoxynaphthalen-1-amine readily undergoes diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). organic-chemistry.orgnumberanalytics.com The reaction converts the primary amino group into a diazonium salt, in this case, 4-methoxy-1-naphthalenediazonium chloride.

The mechanism involves the formation of the electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic nitrogen of the amine. A series of proton transfers and the elimination of a water molecule leads to the formation of the relatively stable aryldiazonium ion. byjus.comnumberanalytics.com

Aromatic diazonium salts are valuable synthetic intermediates. organic-chemistry.org Their most significant application is in azo coupling reactions, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component), such as a phenol (B47542) or another amine, to form an azo compound (R-N=N-R'). wikipedia.orgorganic-chemistry.org These compounds are often intensely colored and are widely used as dyes. unb.ca The reaction with phenols is typically carried out under mildly alkaline conditions, while coupling with amines is done in weakly acidic solutions. wikipedia.org The substitution usually occurs at the para position of the coupling component unless it is blocked. organic-chemistry.org

Schiff Base Formation

The primary amine group of 4-methoxynaphthalen-1-amine can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines (-C=N-). researchgate.netwjpsonline.com This reaction is reversible and is often catalyzed by either an acid or a base. wjpsonline.com

The reaction mechanism begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable intermediate called a carbinolamine. The carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the imine. wjpsonline.comresearchgate.net Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. wjpsonline.com The formation of Schiff bases is a crucial reaction in both synthetic organic chemistry and biochemistry. researchgate.netderpharmachemica.com

Naphthalene Ring Reactivity

Homolytic aromatic substitution (HAS) is a radical-based mechanism for substituting a group on an aromatic ring. In the context of amines, HAS pathways can be initiated through processes like photoredox catalysis. rsc.org This methodology allows for the direct α-heteroarylation of tertiary amines, where a catalytically generated α-amino radical adds to an electrophilic chloroarene. rsc.org

For a primary amine like 4-methoxynaphthalen-1-amine, a related HAS process could potentially occur at the naphthalene ring. The reaction would involve the generation of a radical species that attacks the electron-rich naphthalene system. The methoxy and amino substituents are activating groups, which would direct the substitution to specific positions on the ring. The general steps for such a process would be:

Radical Generation : A radical (R•) is generated from a suitable precursor.

Radical Addition : The radical attacks the π-system of the naphthalene ring, forming a resonance-stabilized radical intermediate.

Rearomatization : The intermediate loses a hydrogen atom (or another leaving group) to restore the aromaticity of the naphthalene ring, resulting in the substituted product.

This type of reactivity provides a pathway to functionalize the aromatic core of the molecule under conditions distinct from traditional electrophilic or nucleophilic aromatic substitution.

The naphthalene ring system of 4-methoxynaphthalen-1-amine can potentially participate as a dipolarophile in cycloaddition reactions. A prominent example is the 1,3-dipolar cycloaddition, a powerful method for synthesizing five-membered heterocyclic rings like isoxazoles. researchgate.netnih.gov

The most common route to isoxazoles involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkene or alkyne. nih.govnih.gov In this context, the double bonds within the naphthalene ring of 4-methoxynaphthalen-1-amine could serve as the dipolarophile.

The mechanism is generally considered a concerted pericyclic reaction, where the dipole and dipolarophile react in a single step to form the heterocyclic ring. nih.gov

Generation of Dipole : A nitrile oxide is typically generated in situ, for example, by the dehydrohalogenation of a hydroxamoyl chloride or the oxidation of an aldoxime. nih.govmdpi.com

Cycloaddition : The nitrile oxide reacts with a C=C double bond in the naphthalene ring. The electron-rich nature of the 4-methoxynaphthalen-1-amine ring system, due to the activating methoxy and amino groups, could influence the regioselectivity and reactivity of this cycloaddition.

This reaction would result in the formation of a new isoxazole (B147169) ring fused to the naphthalene core, creating a more complex polycyclic heterocyclic system. Such structures are of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in pharmacologically active compounds. researchgate.netnih.gov

| Reaction Type | Reactants | Product | Mechanism |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (dipole) + Naphthalene Ring (dipolarophile) | Fused Isoxazole-Naphthalene System | Concerted [3+2] cycloaddition |

Role of Reaction Conditions and Catalysis

Acid catalysis plays a crucial role in many organic reactions, including those that form new rings. For derivatives of 4-methoxynaphthalen-1-amine, acid catalysis can facilitate intramolecular cyclization reactions, leading to the formation of new heterocyclic systems fused to the naphthalene core.

The general principle of acid catalysis in ring formation involves the protonation of a functional group, which enhances its electrophilicity or turns it into a good leaving group, thereby promoting a subsequent intramolecular nucleophilic attack. For instance, an alcohol derivative could be protonated to form an oxonium ion, which can then be displaced by a nucleophile (such as the amine or a position on the aromatic ring) to close a ring. rsc.orgresearchgate.net

In the context of 4-methoxynaphthalen-1-amine, a hypothetical intramolecular cyclization could be envisioned if the molecule were modified to contain a suitable side chain. For example, a side chain terminating in a carbonyl or hydroxyl group could be activated by an acid catalyst, allowing the amino group or the activated naphthalene ring to act as the intramolecular nucleophile, leading to the formation of a new ring. The acidic conditions maintained during a Mannich reaction, for instance, are essential for the formation of the reactive iminium ion that participates in the key C-C bond-forming step. adichemistry.com

Base-Promoted Reactions

The presence of a base is crucial for initiating many reactions involving 4-Methoxynaphthalen-1-amine, as it deprotonates the aminium hydrochloride to the more reactive free amine. This free amine, with its lone pair of electrons on the nitrogen atom, can then act as a nucleophile. Common base-promoted reactions include N-acylation and the formation of Schiff bases.

N-Acylation: The reaction of 4-Methoxynaphthalen-1-amine with acylating agents, such as acid chlorides or anhydrides, is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. This process results in the formation of an amide linkage. For instance, the reaction with an acyl chloride would proceed via a nucleophilic acyl substitution mechanism.

Schiff Base Formation: 4-Methoxynaphthalen-1-amine can undergo condensation reactions with aldehydes or ketones in the presence of a base or acid catalyst to form Schiff bases (imines). researchgate.netmdpi.com The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. researchgate.net Basic conditions can facilitate the removal of a proton from the nitrogen atom in the intermediate carbinolamine, promoting the elimination of a water molecule to form the C=N double bond. mdpi.com The general scheme for base-catalyzed Schiff base formation is outlined below:

| Reactant 1 | Reactant 2 | Base Catalyst | Product |

| 4-Methoxynaphthalen-1-amine | Aldehyde/Ketone | Triethylamine, Pyridine, etc. | Schiff Base (Imine) |

| Interactive Data Table: This table summarizes the key components in the base-promoted formation of Schiff bases from 4-Methoxynaphthalen-1-amine. |

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of reactions involving 4-Methoxynaphthalen-1-amine is largely dictated by the directing effects of the powerful electron-donating amino and methoxy groups on the naphthalene ring. Stereoselectivity becomes a factor in reactions that create new chiral centers.

Regioselectivity: In electrophilic aromatic substitution reactions, both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directors. The positions on the naphthalene ring that are ortho and para to these substituents are electronically enriched and therefore more susceptible to electrophilic attack.

Specifically, for 4-Methoxynaphthalen-1-amine:

The amino group at the C1 position strongly activates the C2 (ortho) and C4 (para) positions. However, the C4 position is already substituted.

The methoxy group at the C4 position activates the C3 (ortho) and C5 (para to the C4 position in the adjacent ring) positions.

The combined effect of these two groups leads to a high electron density at the C2 and C3 positions. Therefore, electrophilic substitution is expected to occur preferentially at these positions. The precise outcome can be influenced by the nature of the electrophile and the reaction conditions, with steric hindrance potentially playing a role in favoring one position over the other. For instance, in reactions with selenium dioxide, a source of electrophilic selenium, substitution on aniline (B41778) derivatives can occur at the ortho and para positions. beilstein-journals.org

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | C1 | Activating | ortho, para |

| -OCH₃ | C4 | Activating | ortho, para |

| Interactive Data Table: This table outlines the directing effects of the substituents on the naphthalene ring of 4-Methoxynaphthalen-1-amine, which governs the regioselectivity of electrophilic substitution reactions. |

Stereoselectivity: While 4-Methoxynaphthalen-1-amine itself is not chiral, its derivatives can be involved in stereoselective reactions. If the amine is reacted with a chiral reagent or a prochiral substrate in the presence of a chiral catalyst, diastereomeric or enantiomeric products can be formed. For example, if a derivative of 4-methoxynaphthalen-1-amine were to be used as a chiral auxiliary, it could direct the stereochemical outcome of a reaction on an attached substrate. However, specific documented examples of 4-Methoxynaphthalen-1-amine or its simple derivatives being used in highly stereoselective transformations are not prevalent in the reviewed literature. The principles of diastereoselective reactions are controlled by steric, electronic, and conformational effects of substituents within the substrate. researchgate.net

Spectroscopic and Structural Elucidation of 4 Methoxynaphthalen 1 Amine Hydrochloride and Its Derivatives

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination

A crystal structure for 4-Methoxynaphthalen-1-amine (B180775) hydrochloride has not been found in the Cambridge Structural Database (CSD). cam.ac.uk However, the crystal structure of a related derivative, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, has been reported. researchgate.net In this structure, the 4-methoxynaphthalene ring system is essentially planar. The molecule adopts a twisted conformation, with the mean plane of the naphthalene (B1677914) ring system being inclined to the plane of the phenol (B47542) ring. researchgate.net

This information suggests that in a crystal of 4-Methoxynaphthalen-1-amine hydrochloride, the naphthalene core would also be planar. The conformation of the methoxy (B1213986) group relative to the ring and the orientation of the ammonium (B1175870) group would be determined by the crystal packing forces.

The table below summarizes key structural parameters that could be expected for the 4-methoxynaphthalene moiety based on the analysis of its derivative.

| Structural Parameter | Expected Value/Observation | Basis of Prediction |

| Naphthalene Ring System | Planar | Inherent aromaticity and data from derivatives. researchgate.net |

| C-O Bond Length (Methoxy) | ~1.36 Å | Typical for aryl ethers. |

| C-N Bond Length (Amine) | ~1.47 Å | Typical for aromatic amines. |

| Conformation of Methoxy Group | Likely coplanar with the naphthalene ring to maximize resonance, but can be influenced by steric factors. | General chemical principles. |

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions, collectively referred to as supramolecular interactions. These include hydrogen bonds, π-π stacking, and van der Waals forces.

For this compound, the presence of the protonated amino group (-NH₃⁺) and the chloride counter-ion (Cl⁻) makes hydrogen bonding a dominant factor in the crystal packing. The ammonium group is an excellent hydrogen bond donor, and the chloride ion is a good hydrogen bond acceptor. Therefore, a network of N-H···Cl hydrogen bonds is expected to be a primary feature of the crystal structure.

Additionally, the methoxy group's oxygen atom can act as a hydrogen bond acceptor. It is possible that C-H···O interactions, where a C-H bond from a neighboring naphthalene ring interacts with the methoxy oxygen, could also be present.

The planar naphthalene rings are prone to π-π stacking interactions. These can occur in a face-to-face or offset (parallel-displaced) manner and contribute significantly to the stability of the crystal lattice. In the crystal structure of the derivative (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, parallel-displaced π-π interactions were observed. researchgate.net

A summary of the likely supramolecular interactions in the crystal structure of this compound is provided below.

| Interaction Type | Donor/Acceptor or Moiety Involved | Expected Role in Crystal Packing |

| Hydrogen Bonding | Donor: -NH₃⁺, Acceptor: Cl⁻ | Primary interaction, likely forming chains or sheets. |

| Hydrogen Bonding | Donor: Aromatic C-H, Acceptor: Methoxy Oxygen (C-H···O) | Secondary interaction, contributing to the 3D network. |

| π-π Stacking | Naphthalene rings | Significant interaction, leading to columnar or layered arrangements. |

| van der Waals Forces | Entire molecule | General cohesive forces contributing to crystal density. |

Hirshfeld Surface Analysis for Intermolecular Interactions

While specific Hirshfeld surface analysis studies on this compound were not identified in the reviewed literature, research on its derivatives offers valuable insights into the types of interactions that govern the crystal packing in this class of compounds. For instance, a study on the Schiff base derivative, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, revealed the predominance of dispersion forces in its crystal structure. researchgate.netnih.gov

The analysis of this derivative highlighted several key intermolecular interactions:

C—H···O Hydrogen Bonds: These interactions link molecules to form inversion dimers. researchgate.netnih.gov

π–π Interactions: Parallel-displaced π–π stacking interactions are present between the naphthalene ring systems. researchgate.netnih.gov

C—H···π Interactions: These interactions also contribute to the formation of the three-dimensional crystal structure. researchgate.netnih.gov

The two-dimensional fingerprint plots for this derivative quantified the contribution of various contacts, with H···H, C···H/H···C, and O···H/H···O interactions being significant. Such analyses are crucial for understanding the forces that stabilize the crystal structure of naphthalenic compounds.

Table 1: Summary of Intermolecular Interactions in a Derivative of 4-Methoxynaphthalen-1-amine

| Interaction Type | Description | Role in Crystal Packing |

| C—H···O Hydrogen Bonds | Interaction between a carbon-bound hydrogen and an oxygen atom. | Formation of inversion dimers. researchgate.netnih.gov |

| π–π Stacking | Attraction between aromatic rings. | Contributes to the stability of the crystal lattice. researchgate.netnih.gov |

| C—H···π Interactions | Interaction of a C-H bond with a π-system. | Assists in building the 3D supramolecular architecture. researchgate.netnih.gov |

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are critical in various applications, particularly in the pharmaceutical industry.

As of the current literature review, no specific studies on the polymorphism of this compound have been reported. The investigation of polymorphism is essential for any crystalline solid to ensure the selection of the most stable and suitable form for its intended use. Such studies typically involve techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different crystalline forms that may arise under various crystallization conditions. The absence of such data for this compound highlights an area for future research to fully characterize its solid-state properties.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry for predicting molecular properties, have not been published for 4-Methoxynaphthalen-1-amine (B180775) hydrochloride. Such studies would be invaluable for providing fundamental insights into its behavior at a molecular level.

Geometry Optimization and Electronic Structure Analysis

No published data exists on the optimized geometry (bond lengths, bond angles, and dihedral angles) or the electronic structure (e.g., charge distribution, dipole moment) of 4-Methoxynaphthalen-1-amine hydrochloride as determined by DFT calculations.

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational frequencies (e.g., for IR and Raman spectroscopy) for this compound have not been reported. Such predictions are crucial for the accurate assignment of experimental spectroscopic data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are key indicators of a molecule's chemical reactivity and electronic excitation properties, is not available for this compound. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability.

Natural Bond Orbital (NBO) Analysis

There are no available Natural Bond Orbital (NBO) analyses for this compound. This type of analysis provides detailed insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Interaction Energy Calculations in Supramolecular Assemblies

Specific calculations detailing the interaction energies within potential supramolecular assemblies of this compound have not been documented. These calculations are essential for understanding intermolecular forces and crystal packing.

Quantum Chemical Descriptors for Reactivity and Properties

Quantum chemical descriptors, such as chemical potential, hardness, softness, and electrophilicity index, derived from DFT calculations, have not been computed for this compound. These descriptors are instrumental in predicting the reactivity and behavior of a molecule in chemical reactions.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding modes and stability of ligands within the active sites of biological targets. For derivatives of 4-methoxynaphthalen-1-amine, these techniques have been instrumental in elucidating their mechanisms of action at a molecular level.

Ligand-Protein Interaction Modeling (e.g., Tubulin, Mcl-1, σ Receptors, 2X08 protein)

Computational docking studies have successfully modeled the interaction of 4-methoxynaphthalen-1-amine derivatives with several key protein targets implicated in disease.

Tubulin: A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed as tubulin polymerization inhibitors. Molecular modeling suggests these compounds likely bind to the colchicine (B1669291) binding site of tubulin. researchgate.netnih.gov This interaction is critical for disrupting microtubule dynamics, which can arrest dividing cells in the G2/M phase of the cell cycle and ultimately lead to apoptosis. researchgate.net The docking studies revealed that the 4-methoxynaphthalene moiety fits into a hydrophobic pocket, forming key interactions that stabilize the ligand-protein complex.

Mcl-1: Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein and a validated therapeutic target in oncology. mdpi.comresearchgate.net Structure-based design has led to the development of selective Mcl-1 inhibitors derived from a similar N-(4-hydroxynaphthalen-1-yl)arylsulfonamide scaffold. researchgate.net Docking studies for these compounds were performed using the crystal structure of Mcl-1 (such as PDB ID: 2X08), revealing that they bind to the BH3 binding groove. researchgate.net This groove is essential for Mcl-1's pro-survival function. The naphthalene (B1677914) core of the inhibitors occupies a hydrophobic region within this groove, mimicking the binding of natural pro-apoptotic proteins. mdpi.comresearchgate.net

σ Receptors: The naphthalene nucleus is associated with high affinity for sigma-1 (σ1) receptors. nih.gov Studies on N-(6-methoxynaphthalen-1-yl)alkyl derivatives linked to polymethylpiperidines have been conducted to explore their binding characteristics at sigma receptors. While these specific derivatives did not show significant antiproliferative activity, the modeling highlights the role of the methoxynaphthalene group in achieving high-affinity binding at these receptors. nih.gov

Binding Affinity Predictions and Pose Analysis

A primary goal of molecular docking is to predict the binding affinity and the most favorable binding pose of a ligand. This information is crucial for structure-activity relationship (SAR) studies.

For tubulin inhibitors based on the 4-methoxynaphthalen-1-amine scaffold, pose analysis showed that the A-ring of the ligand occupies a hydrophobic area defined by residues such as Cys241, Leu248, and Ala250. frontiersin.org The binding affinity of these compounds is often correlated with their ability to inhibit tubulin polymerization, with potent derivatives showing IC50 values in the low micromolar range. researchgate.netnih.gov

In the context of Mcl-1 inhibitors, docking studies predicted binding poses where key hydrogen bonds are formed with residues like Arg263, a conserved and critical interaction. mdpi.com The naphthalene ring is typically oriented within the hydrophobic pockets of the BH3 groove. mdpi.comresearchgate.net The predicted binding affinities from these models guide the synthesis of analogues with improved potency, with some compounds achieving a high binding affinity (Ki) of 180 nM. researchgate.net

| Target Protein | Binding Site | Key Interacting Residues (Predicted) | Observed Affinity Range |

|---|---|---|---|

| Tubulin | Colchicine Binding Site | Cys241, Leu248, Ala250 | IC50 = 3.4 µM - 7.5 µM |

| Mcl-1 (e.g., 2X08) | BH3 Binding Groove | Val220, Met231, Val253, Arg263 | Ki = 180 nM |

| σ1 Receptor | Ligand Binding Pocket | Not specified | High Affinity (Ki) |

Molecular Dynamics (MD) Simulations for Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing its stability and revealing important conformational changes. While specific MD studies on this compound were not found, the application of this technique to similar small molecule inhibitors is well-documented. For instance, MD simulations performed on coumarin-pyrimidine hybrid compounds targeting specific enzymes were used to confirm the stability of the docked poses. frontiersin.org These simulations analyze parameters like root-mean-square deviation (RMSD) to ensure that the ligand remains stably bound within the active site, validating the interactions predicted by docking. frontiersin.org Such simulations would be critical to confirm the stability of the naphthalene moiety within the hydrophobic pockets of targets like tubulin and Mcl-1.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. mdpi.com This model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify novel hits.

The design of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines as tubulin inhibitors was based on a molecular hybrid approach, which implicitly uses pharmacophoric principles by combining features from known active compounds. researchgate.net A pharmacophore model for colchicine site inhibitors typically includes specific arrangements of hydrogen bond acceptors, donors, and hydrophobic/aromatic regions. The 4-methoxynaphthalene group consistently serves as a key hydrophobic feature in these models. Virtual screening campaigns based on such pharmacophores could be employed to discover new chemical scaffolds that incorporate the 4-methoxynaphthalen-1-amine core for various targets. mdpi.com

Prediction of Reaction Mechanisms and Kinetic Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is used to predict the mechanisms and kinetics of chemical reactions. These studies calculate the energies of reactants, transition states, and products to map out the potential energy surface of a reaction.

For aromatic amines similar to 4-methoxynaphthalen-1-amine, computational studies have been performed to elucidate reaction mechanisms. For example, the mechanism of the reaction between 4-methyl aniline (B41778) and hydroxyl free radicals was computed using the M06-2X and CCSD(T) methods. The kinetics were then calculated using transition state theory. Such studies can identify the most likely reaction pathways and predict rate coefficients. Similarly, DFT calculations have been used to compute the local and global reactivity descriptors for Schiff bases derived from 4-methoxynaphthalene-1-carbaldehyde, providing insights into their reactivity and anticorrosion properties. researchgate.net These computational approaches are invaluable for understanding the chemical stability, metabolism, and potential synthetic routes for this compound.

Structure-Based Drug Design (SBDD) Applications

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a target protein to design potent and selective inhibitors. The development of inhibitors targeting Mcl-1 is a prime example of the application of SBDD involving a naphthalene-based scaffold. researchgate.net Guided by the crystal structure of Mcl-1, researchers designed a focused library of N-(4-hydroxynaphthalen-1-yl)arylsulfonamide analogues to improve potency. researchgate.net The computational models showed how different substituents on the core structure could form additional favorable interactions within the Mcl-1 binding groove, leading to the synthesis of compounds with significantly enhanced binding affinity. researchgate.net This iterative process of computational modeling, chemical synthesis, and biological evaluation is the hallmark of modern SBDD and has been successfully applied to optimize ligands derived from the 4-methoxynaphthalen-1-amine scaffold.

Applications in Organic and Pharmaceutical Synthesis

Role as a Key Synthetic Building Block

4-Methoxynaphthalen-1-amine (B180775) hydrochloride is recognized as a key synthetic building block due to its trifunctional nature. The aromatic naphthalene (B1677914) system provides a rigid, planar scaffold that is often desirable in medicinal chemistry for its ability to interact with biological targets. The electron-donating methoxy (B1213986) group activates the aromatic ring, influencing the regioselectivity of subsequent electrophilic substitution reactions. The amine group, typically used in its free base form after deprotonation of the hydrochloride salt, is the primary point of attachment and elaboration for constructing more complex derivatives. Its conversion into other functional groups like hydrazines, thioureas, or guanidines unlocks pathways to a multitude of heterocyclic systems, making it a strategic starting point for combinatorial chemistry and drug discovery programs.

Synthesis of Heterocyclic Scaffolds

The true versatility of 4-Methoxynaphthalen-1-amine is demonstrated in its application to build various nitrogen-, sulfur-, and oxygen-containing heterocyclic rings, which are core components of many pharmaceutical agents.

While direct synthesis from 4-Methoxynaphthalen-1-amine is not extensively documented, a chemically sound and plausible route involves its conversion into a guanidine (B92328) derivative. The synthesis of pyrimidines often proceeds via the condensation of a 1,3-dicarbonyl compound with a guanidine or amidine. bu.edu.eg

A feasible pathway would involve:

Guanidine Formation: Reacting 4-Methoxynaphthalen-1-amine with a reagent like cyanamide to form N-(4-methoxynaphthalen-1-yl)guanidine.

Cyclocondensation: Condensing the resulting guanidine with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, under acidic or basic conditions. This reaction, a variation of the classical Pinner synthesis, would yield a 2-amino-pyrimidine ring bearing the 4-methoxynaphthalene substituent. nih.govmdpi.com

| Precursor | Reagent | Resulting Heterocycle |

| N-(4-methoxynaphthalen-1-yl)guanidine | Acetylacetone | 4,6-dimethyl-N-(4-methoxynaphthalen-1-yl)pyrimidin-2-amine |

| N-(4-methoxynaphthalen-1-yl)guanidine | Ethyl Acetoacetate | 4-hydroxy-6-methyl-N-(4-methoxynaphthalen-1-yl)pyrimidin-2-amine |

The synthesis of thiazole-naphthalene hybrids has been successfully demonstrated, highlighting the utility of the methoxynaphthalene scaffold in constructing these important heterocycles. A notable approach utilizes the Hantzsch thiazole (B1198619) synthesis. nih.govorganic-chemistry.orgsynarchive.com In a reported synthesis, the related compound 1-methoxynaphthalene (B125815) is used as the starting point to generate a key intermediate. nih.govnih.govresearchgate.net

The synthetic sequence is as follows:

Deoxybenzoin Formation: Condensation of 1-methoxynaphthalene with an appropriate phenylacetic acid in the presence of trifluoroacetic anhydride (TFAA) yields a deoxybenzoin intermediate. nih.gov

α-Bromination: The deoxybenzoin is then treated with a brominating agent, such as pyridinium tribromide, to form the corresponding α-bromoketone. nih.gov

Hantzsch Cyclization: The α-bromoketone undergoes cyclocondensation with thiourea (B124793) in refluxing ethanol (B145695) to afford the final 2-aminothiazole derivative, which incorporates the naphthalene moiety. nih.govnih.gov

This methodology provides a robust route to novel thiazole-naphthalene derivatives with potential applications as anticancer agents and tubulin polymerization inhibitors. nih.govnih.gov

| Intermediate | Reagent | Product |

| 2-bromo-1-(4-methoxynaphthalen-1-yl)-1-phenylethan-1-one | Thiourea | 4-(4-methoxynaphthalen-1-yl)-5-phenylthiazol-2-amine |

| 2-bromo-1-(4-methoxynaphthalen-1-yl)-1-(4-ethoxyphenyl)ethan-1-one | Thiourea | 5-(4-ethoxyphenyl)-4-(4-methoxynaphthalen-1-yl)thiazol-2-amine |

The incorporation of the 4-methoxynaphthalene group into an isoxazole (B147169) ring can be achieved through established synthetic strategies, most notably via 1,3-dipolar cycloaddition. organic-chemistry.orgedu.krdresearchgate.netchemtube3d.com Although a direct, one-step reaction from 4-Methoxynaphthalen-1-amine is not typical, it can be converted into a suitable precursor for this transformation.

A plausible multi-step pathway involves:

Diazotization and Formylation: The amine is first converted to a diazonium salt using sodium nitrite (B80452) and acid, followed by a Sandmeyer-type reaction with a formaldehyde equivalent to install an aldehyde group, yielding 4-methoxy-1-naphthaldehyde.

Oxime Formation: The resulting aldehyde is then reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding aldoxime, 4-methoxy-1-naphthaldehyde oxime.

Nitrile Oxide Generation and Cycloaddition: The aldoxime is oxidized in situ (e.g., using an oxidant like sodium hypochlorite or diacetoxyiodobenzene) to generate the highly reactive 4-methoxy-1-naphthalenecarbonitrile oxide. nih.gov This intermediate immediately undergoes a [3+2] cycloaddition reaction with an alkyne dipolarophile to construct the 5-substituted isoxazole ring. nih.gov

| Precursor | Dipolarophile | Resulting Heterocycle |

| 4-methoxy-1-naphthalenecarbonitrile oxide | Phenylacetylene | 3-(4-methoxynaphthalen-1-yl)-5-phenylisoxazole |

| 4-methoxy-1-naphthalenecarbonitrile oxide | Propargyl alcohol | (3-(4-methoxynaphthalen-1-yl)isoxazol-5-yl)methanol |

The synthesis of 1,3,4-thiadiazoles frequently involves the cyclization of thiosemicarbazide (B42300) precursors. nih.govresearchgate.net 4-Methoxynaphthalen-1-amine serves as an excellent starting point for generating the necessary thiosemicarbazide intermediate.

A viable synthetic route is:

Isothiocyanate Formation: The amine is treated with a reagent like thiophosgene (B130339) (CSCl₂) or by heating with ammonium (B1175870) thiocyanate to produce 1-isothiocyanato-4-methoxynaphthalene.

Thiosemicarbazide Synthesis: The isothiocyanate is then reacted with hydrazine (B178648) (N₂H₄) to yield 1-(4-methoxynaphthalen-1-yl)thiosemicarbazide.

Cyclization: This thiosemicarbazide can be cyclized under various conditions. For instance, reaction with an acid chloride would form an N-acylthiosemicarbazide, which upon dehydration with a strong acid (e.g., concentrated sulfuric acid), yields a 2,5-disubstituted 1,3,4-thiadiazole (B1197879). nih.gov

| Precursor | Cyclizing Reagent | Resulting Heterocycle |

| 1-(4-methoxynaphthalen-1-yl)thiosemicarbazide | Formic Acid | 5-(4-methoxynaphthalen-1-yl)-1,3,4-thiadiazol-2-amine |

| 1-benzoyl-4-(4-methoxynaphthalen-1-yl)thiosemicarbazide | Sulfuric Acid | 2-(4-methoxynaphthalen-1-ylamino)-5-phenyl-1,3,4-thiadiazole |

The Knorr pyrazole (B372694) synthesis, a cornerstone reaction in heterocyclic chemistry, provides a direct and efficient route to pyrazoles from hydrazine derivatives and 1,3-dicarbonyl compounds. youtube.comnih.govchemhelpasap.comname-reaction.com 4-Methoxynaphthalen-1-amine can be readily converted into the required hydrazine precursor.

The established two-step process is:

Hydrazine Synthesis: The primary amine undergoes diazotization with sodium nitrite in hydrochloric acid at low temperatures to form a diazonium salt. This salt is then reduced, typically using tin(II) chloride (SnCl₂) or sodium sulfite, to yield 4-methoxy-1-naphthylhydrazine. guidechem.comchemicalbook.com

Knorr Cyclocondensation: The resulting hydrazine is condensed with a 1,3-dicarbonyl compound, such as acetylacetone, in a suitable solvent (often with an acid catalyst). The reaction proceeds through the formation of a hydrazone followed by intramolecular cyclization and dehydration to afford the stable, aromatic pyrazole ring. nih.govgoogle.commdpi.com

| Precursor | 1,3-Dicarbonyl Compound | Resulting Heterocycle |

| 4-methoxy-1-naphthylhydrazine | Acetylacetone (2,4-pentanedione) | 1-(4-methoxynaphthalen-1-yl)-3,5-dimethyl-1H-pyrazole |

| 4-methoxy-1-naphthylhydrazine | Dibenzoylmethane | 1-(4-methoxynaphthalen-1-yl)-3,5-diphenyl-1H-pyrazole |

Development of Novel Therapeutic Agents

The chemical scaffold of 4-methoxynaphthalen-1-amine hydrochloride has garnered attention in medicinal chemistry as a versatile building block for the synthesis of innovative therapeutic agents. Its unique aromatic and amine functionalities provide a foundation for the development of compounds with potential applications across various disease areas.

Precursors for Pharmaceutically Valuable Compounds

Aromatic amines are fundamental constituents in a significant portion of drug candidates, valued for their ability to impart polarity to molecules and to form crucial interactions with biological targets such as proteins and enzymes. drugdiscoverytrends.com The amine group can be readily modified, allowing for the construction of more complex molecular architectures. As an aromatic amine, this compound serves as a valuable precursor in the synthesis of pharmaceutically significant compounds. The naphthalene core provides a rigid scaffold that can be functionalized to optimize binding to biological targets, while the methoxy group can influence the compound's electronic properties and metabolic stability. The development of efficient synthetic methods to create amine-containing molecules is a key area of research in pharmaceutical development, highlighting the importance of starting materials like this compound. drugdiscoverytrends.commdpi.com

Intermediates in Drug Synthesis (e.g., Avanafil-related compounds)

While not a direct intermediate in the established synthesis of the erectile dysfunction drug Avanafil, the structural motifs present in this compound are relevant to the synthesis of Avanafil and its analogs. The synthesis of Avanafil involves the coupling of a pyrimidine (B1678525) core with side chains, one of which is 3-chloro-4-methoxy-benzylamine. google.comgoogle.com The methoxybenzylamine moiety shares structural similarities with 4-methoxynaphthalen-1-amine.

In the pursuit of new chemical entities with improved pharmacological profiles, medicinal chemists often synthesize analogs of existing drugs. The substitution of the benzylamine group in Avanafil with a naphthalenamine derivative like 4-methoxynaphthalen-1-amine could lead to the creation of novel compounds with altered potency, selectivity, or pharmacokinetic properties. The synthesis of Avanafil and the characterization of its process-related impurities are well-documented, providing a roadmap for how related structures could be synthesized. nih.govnih.govrsc.org

Table 1: Key Reagents in Avanafil Synthesis

| Reagent | Function |

|---|---|

| 4-chloro-2-methylthio-pyrimidine-5-carboxylate | Pyrimidine ring nucleus |

| S-hydroxymethyl pyrrolidine | C-2 side chain |

| 3-chloro-4-methoxy-benzylamine | C-4 side chain |

| 2-pyrimidinemethanamine | C-5 side chain |

| Phosphorus oxychloride | Chlorinating agent |

Design of M1 Positive Allosteric Modulators

Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) represent a promising therapeutic strategy for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia. nih.govnih.gov Research in this area has explored various chemical scaffolds to identify compounds that can enhance the effect of the endogenous neurotransmitter acetylcholine without directly activating the receptor.

Notably, a series of methoxynaphthalene amides have been investigated as alternatives to quinolizidinone amide M1 positive allosteric modulators. researchgate.net This research identified the methoxy group as being optimal for M1 activity and for addressing issues with P-glycoprotein (P-gp) efflux, a mechanism that can limit the brain penetration of drugs. The core structure of 4-methoxynaphthalen-1-amine provides the essential methoxynaphthalene scaffold for the development of these M1 PAMs. Further modification of the amine group would be a key step in synthesizing a library of compounds for screening and optimization.

Table 2: Comparison of M1 PAM Scaffolds

| Scaffold | Advantage | Reference |

|---|---|---|

| Quinolizidinone amide | Established M1 PAM activity | researchgate.net |

| Methoxynaphthalene amide | Optimal for M1 activity and addresses P-gp issues | researchgate.net |

Development of Fluorescent Probes and Sensors (e.g., Rhodamine Derivatives)

Rhodamine dyes are a well-established class of fluorescent probes widely used in biological imaging and sensing applications due to their excellent photophysical properties, including high absorption coefficients, high fluorescence quantum yields, and photostability. scirp.orgnih.govsemanticscholar.org The synthesis of functional rhodamine derivatives often involves the covalent linkage of a molecule of interest to the rhodamine core. nih.govresearchgate.net

Primary amines are common functional groups used to attach rhodamine dyes to other molecules. nih.gov The amine group of this compound can be reacted with a suitably activated rhodamine derivative to create a novel fluorescent probe. The naphthalene moiety would be expected to influence the photophysical properties of the resulting dye, potentially leading to shifts in its absorption and emission spectra, or to the development of sensors that respond to specific analytes or environmental conditions. The synthesis of fluorescent probes based on other naphthalene derivatives has been reported, demonstrating the utility of this scaffold in the design of new sensory molecules. nih.gov The general strategy for creating such probes often involves the condensation of an amine-containing compound with a fluorophore that has a reactive group, such as an aldehyde or an acid chloride. scirp.orgresearchgate.net

Table 3: Common Reactions in Fluorescent Probe Synthesis

| Reaction Type | Reactants | Product |

|---|---|---|

| Imine formation | Amine + Aldehyde | Imine-linked probe |

Conclusion and Future Perspectives

Unexplored Research Avenues and Challenges

Despite its potential, several research avenues concerning 4-Methoxynaphthalen-1-amine (B180775) hydrochloride remain largely unexplored. There is a notable scarcity of studies focusing on the direct biological activities of the parent compound itself. While its derivatives have been investigated, a thorough screening of 4-Methoxynaphthalen-1-amine hydrochloride for its own pharmacological profile is a significant gap in the current literature.

A primary challenge lies in the targeted functionalization of the naphthalene (B1677914) ring system. While methods for introducing the amine and methoxy (B1213986) groups exist, achieving selective modifications at other positions on the aromatic core can be complex. The development of more efficient and regioselective synthetic methodologies would greatly expand the library of accessible derivatives. This includes exploring advanced catalytic systems, such as those used in Buchwald-Hartwig amination, to facilitate the synthesis of a wider range of substituted naphthalenamines.

Furthermore, the full potential of this compound in materials science is yet to be realized. Beyond corrosion inhibitors, its incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), has not been extensively investigated. The electron-rich nature of the methoxynaphthylamine system suggests it could serve as a useful component in charge-transporting materials.

A significant hurdle in the broader application of this compound and its derivatives is the limited commercial availability and the associated costs of synthesis. Developing more cost-effective and scalable synthetic routes is crucial for its transition from a laboratory curiosity to a widely used chemical intermediate.

Potential for Novel Applications and Derivatives

The future for this compound is promising, with considerable potential for the development of novel applications and derivatives. In medicinal chemistry, the design of new anticancer agents based on the 6-methoxynaphthalene scaffold has shown encouraging results against colon cancer cell lines. researchgate.net This provides a strong rationale for synthesizing and evaluating a new series of compounds derived from this compound for their antiproliferative activities. The structural similarity to compounds with known biological activity suggests that derivatives could be designed as inhibitors of specific enzymes or as ligands for various receptors.

In the area of materials science, the development of novel functional polymers is a key area of opportunity. The amine functionality of 4-Methoxynaphthalen-1-amine allows for its incorporation into polyamide, polyimide, or epoxy resin backbones. This could lead to the creation of high-performance polymers with tailored thermal, mechanical, and photophysical properties. The inherent fluorescence of the naphthalene core could also be exploited in the development of chemical sensors or fluorescent probes for biological imaging.

Furthermore, the synthesis of novel naphthylimide derivatives, known for their ability to intercalate with DNA, presents another exciting avenue. mdpi.com By using 4-Methoxynaphthalen-1-amine as a starting material, new classes of naphthylimides could be designed with potential applications as antibacterial, antifungal, or antiviral agents. mdpi.com The ease of synthesis and the planar, heteroaromatic nature of these compounds make them attractive targets for drug discovery. mdpi.com

Q & A

Basic: What are the common synthetic routes for preparing 4-Methoxynaphthalen-1-amine hydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-methoxynaphthalen-1-amine with hydrochloric acid under controlled conditions can yield the hydrochloride salt. A base like sodium hydroxide or potassium carbonate may facilitate deprotonation during intermediate steps, as seen in analogous amine syntheses . For optimization, reaction parameters (temperature: 60–80°C; solvent: ethanol/water mixtures) should be systematically varied using Design of Experiments (DoE) to maximize yield and purity.

Basic: What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Use deuterated DMSO or CDCl3 to resolve aromatic protons (δ 6.8–8.2 ppm) and the methoxy group (δ ~3.8 ppm). Compare with PubChem data for validation .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm the molecular ion peak (C11H13ClNO, MW 225.68 g/mol) .

- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) from the methoxy group.

Advanced: How can crystallographic data be refined using SHELX software for structural determination?

Methodological Answer:

For single-crystal X-ray diffraction:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate reflections with SHELXS .

Structure Solution : Employ direct methods (SHELXD) for phase determination.

Refinement : Refine anisotropic displacement parameters with SHELXL. Address twinning or disorder using the TWIN/BASF commands. Validate geometry with PLATON or Mercury .

Advanced: How to address contradictory data in reaction yields during synthesis optimization?

Methodological Answer:

Contradictions often arise from unoptimized variables. Implement a multivariate approach:

- DoE : Vary temperature, base concentration, and solvent polarity.

- In Situ Monitoring : Use HPLC or ReactIR to track intermediate formation.

- Statistical Analysis : Apply ANOVA to identify critical factors. For example, highlights base selection (K2CO3 vs. NaOH) as a yield-determining factor in analogous syntheses .

Advanced: What are the challenges in evaluating biological activity, and how to design assays?

Methodological Answer:

- Challenge : Low solubility in aqueous buffers. Solution : Use DMSO stocks (<1% v/v) with solubility enhancers (e.g., cyclodextrins).

- Assay Design :

- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors, given structural similarity to arylalkylamines) .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50 determination).

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS.

Safety: What protocols are critical for handling and disposing of this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste.

- Waste Disposal : Segregate halogenated organic waste (EPA code D003) and incinerate at >1000°C .

Analytical: How to ensure purity and validate analytical methods for this compound?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in acetonitrile/water (gradient elution). Monitor at 254 nm.

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.999), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD < 2%). Cross-reference with certified reference materials .

Advanced: How can computational tools aid in retrosynthetic planning for derivatives?

Methodological Answer:

- AI-Driven Synthesis : Tools like Pistachio or Reaxys propose routes using reaction databases. For example, coupling with aryl halides via Buchwald-Hartwig amination .

- Docking Studies : Use AutoDock Vina to predict binding affinity to targets like monoamine transporters, guiding functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.